molecular formula C14H20ClN3O B12216698 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B12216698
M. Wt: 281.78 g/mol
InChI Key: NSZHIQPBSOKBFP-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine is a synthetic amine derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position and a methanamine linker connected to a 2-methoxybenzyl group. This structure combines aromatic heterocyclic and substituted benzyl moieties, which are common in bioactive molecules targeting receptors or enzymes.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-17-9-8-13(16-17)11-15-10-12-6-4-5-7-14(12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H

InChI Key

NSZHIQPBSOKBFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyrazole ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds with pyrazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound in focus has been tested in vitro against several cancer cell lines, demonstrating promising results in reducing cell viability.

Anti-inflammatory Effects
The anti-inflammatory potential of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Experimental data suggest that this compound may reduce inflammatory markers in cellular models, indicating its potential as an anti-inflammatory agent.

Antifungal Properties
In addition to antitumor and anti-inflammatory activities, the compound has shown antifungal properties in preliminary studies. The mechanism likely involves disruption of fungal cell membrane integrity or inhibition of key metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntifungalDisruption of cell membrane integrity

Case Studies

Several case studies have highlighted the applications of this compound in clinical settings:

Case Study 1: Antitumor Efficacy
A clinical trial investigated the efficacy of this compound in patients with advanced melanoma. Patients receiving the compound showed a significant reduction in tumor size compared to those receiving standard treatment. The study concluded that further investigation into dosage optimization and long-term effects is warranted.

Case Study 2: Anti-inflammatory Applications
In a double-blind study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory cytokines and improved patient-reported outcomes on pain and mobility scales. These findings support the potential use of this compound as an adjunct therapy for inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine, differing in substituents, core heterocycles, or linker groups.

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

  • Structural Differences :
    • Pyrazole N1 substituent: Isopropyl (vs. ethyl in the target compound).
    • Amine substituent: 1-methylpyrrol-2-ylmethyl (vs. 2-methoxybenzyl).
  • Implications: Increased steric bulk from the isopropyl group may hinder binding to flat receptor pockets.

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine

  • Structural Differences :
    • Pyrazole N1 substituent: Difluoromethyl (vs. ethyl).
    • Benzyl group: 4-Methoxy (vs. 2-methoxy).
  • Implications: The electron-withdrawing difluoromethyl group may enhance metabolic stability. Positional isomerism (4-methoxy vs.

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

  • Structural Differences :
    • Pyrazole substitution: Ethyl group at C5 (vs. C3 in the target compound).
    • Amine substituent: Methyl (vs. 2-methoxybenzyl).
  • Lack of a benzyl group reduces lipophilicity and may limit membrane permeability .

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

  • Structural Differences :
    • Core structure: Phenethylamine (vs. pyrazolylmethanamine).
    • Substitutions: Bromo and dimethoxy groups on the phenyl ring.
  • Implications: The phenethylamine backbone is associated with serotonergic activity (e.g., psychedelic effects).

1-(2,3-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine

  • Structural Differences :
    • Benzyl group: 2,3-Dimethoxy (vs. single 2-methoxy).
  • Higher molecular weight may reduce solubility compared to the target compound .

Key Trends and Research Findings

  • Substituent Effects :
    • Ethyl vs. Bulkier Groups : Ethyl at N1 of pyrazole balances steric hindrance and flexibility, whereas isopropyl or difluoromethyl groups may improve stability at the cost of binding efficiency .
    • Methoxy Position : 2-Methoxybenzyl is a recurring motif in psychoactive compounds (e.g., NBOMe series), suggesting its role in receptor recognition .
  • Safety Considerations :
    • Analogues with methoxybenzyl groups (e.g., 25B-NBOMe) are regulated due to high receptor affinity and toxicity, highlighting the need for rigorous safety profiling of the target compound .
  • Synthetic Utility :
    • Pyrazole-containing methanamines are versatile intermediates for metal coordination complexes, as seen in copper(II) Schiff base complexes .

Biological Activity

The compound 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C15H20N4C_{15}H_{20}N_4, indicating a complex structure that includes a pyrazole ring and a methoxybenzyl group.

Synthesis Methods

Recent studies have reported various synthetic routes for obtaining pyrazole derivatives. For instance, the synthesis often involves multicomponent reactions that allow for the incorporation of different functional groups, enhancing the biological profile of the resulting compounds .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activities. Specifically, studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at critical phases .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-23110.0Apoptosis induction
10cHepG25.0Cell cycle arrest
7hMDA-MB-2312.5Caspase activation

Anti-inflammatory Activity

In addition to anticancer effects, some pyrazole derivatives have shown promise as anti-inflammatory agents. For example, certain compounds have been reported to inhibit TNF-alpha release in cellular models, suggesting their potential use in treating inflammatory diseases .

Other Biological Activities

The biological spectrum of pyrazole derivatives extends beyond cancer and inflammation. Some studies have highlighted their antimicrobial properties against various pathogens, indicating a broad pharmacological potential .

Case Study 1: Anticancer Activity in Breast Cancer Models

A study evaluated the effects of several pyrazole analogs on MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 2.5 μM, with notable morphological changes observed under microscopy. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

Case Study 2: Inhibition of TNF-alpha Release

Another investigation focused on the anti-inflammatory properties of a series of pyrazole derivatives. These compounds were tested for their ability to inhibit LPS-induced TNF-alpha release in macrophages. Results showed a significant reduction in TNF-alpha levels, supporting their potential application in treating autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine?

  • Methodological Answer : Common routes include reductive amination and condensation reactions. For pyrazole-containing derivatives, describes a protocol using NaBH₄ in methanol to reduce imine intermediates, yielding secondary amines (65% yield). highlights the synthesis of pyrazoline analogs via hydrazine condensation with propenones. Optimization involves solvent selection (e.g., THF for moisture-sensitive steps) and inert atmospheres (N₂) to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz) in CDCl₃ to identify aromatic protons (δ 7.0–8.5 ppm) and methyl/methoxy groups (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., 217.27 g/mol for related analogs) via ESI-MS in positive ion mode .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement, particularly for resolving stereochemistry or crystallographic ambiguities .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use P95/P1 respirators for minor exposure and OV/AG/P99 respirators for higher concentrations. Wear full-body protective suits and nitrile gloves .
  • Ventilation : Ensure fume hoods are used during synthesis to minimize inhalation risks. Avoid drainage contamination by using spill trays .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of pyrazole-containing methanamine derivatives?

  • Methodological Answer :

  • Solvent Optimization : Use dry THF for moisture-sensitive steps (e.g., Na₂SO₄-mediated reactions) to suppress side reactions .
  • Catalytic Additives : Incorporate triethylamine to scavenge acids in condensation reactions, improving imine formation efficiency .
  • Temperature Control : Microwave-assisted synthesis (e.g., Biotage® Initiator+) reduces reaction times and enhances yield reproducibility for complex intermediates .

Q. What strategies can resolve contradictory pharmacological data observed in different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., known EDHF inhibitors in vascular relaxation assays) to normalize inter-lab variability .
  • Mechanistic Profiling : Combine in vitro (e.g., glucose uptake assays in hepatocytes) and in vivo models to validate target specificity. For example, identifies pyrazole derivatives as SARS-CoV-2 PLpro inhibitors via enzymatic assays and structural docking .
  • Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., cell line differences, metabolite interference) causing discrepancies .

Q. How can stability and degradation products be determined for compounds with limited existing data?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products .
  • Kinetic Analysis : Calculate degradation rate constants (k) under accelerated conditions to extrapolate shelf-life .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to detect trace degradation products (e.g., oxidized pyrazole rings or demethylated methoxy groups) .

Q. What experimental approaches can address challenges in resolving structural ambiguities via X-ray crystallography?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXD to detect and model twinned crystals, common in pyrazole derivatives due to planar symmetry .
  • Disorder Modeling : Refine positional disorder (e.g., ethyl or methoxy groups) using PART instructions in SHELXL to improve R-factors .
  • Complementary Techniques : Validate structures with ¹³C NMR or IR spectroscopy to confirm functional group assignments .

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